(5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Description
(5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-9-5-4-8-19(20)15-26-22(27)21(25-23(26)28)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2,(H,25,28)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABSZMWPOAWPQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of biphenyl-4-carbaldehyde with 3-(2-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the imidazolidine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-chlorobenzyl)imidazolidine-2,4-dione
- (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-bromobenzyl)imidazolidine-2,4-dione
- (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-methylbenzyl)imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in (5E)-5-(biphenyl-4-ylmethylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione distinguishes it from its analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
